Cas no 2227803-87-2 (rac-(1R,2R)-2-(3-methyl-1,2-thiazol-5-yl)cyclohexan-1-ol)

rac-(1R,2R)-2-(3-methyl-1,2-thiazol-5-yl)cyclohexan-1-ol structure
2227803-87-2 structure
Product Name:rac-(1R,2R)-2-(3-methyl-1,2-thiazol-5-yl)cyclohexan-1-ol
CAS No:2227803-87-2
MF:C10H15NOS
MW:197.297201395035
CID:6499378
PubChem ID:165787591
Update Time:2025-07-17

rac-(1R,2R)-2-(3-methyl-1,2-thiazol-5-yl)cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2R)-2-(3-methyl-1,2-thiazol-5-yl)cyclohexan-1-ol
    • 2227803-87-2
    • EN300-1635664
    • Inchi: 1S/C10H15NOS/c1-7-6-10(13-11-7)8-4-2-3-5-9(8)12/h6,8-9,12H,2-5H2,1H3/t8-,9-/m1/s1
    • InChI Key: IFJYXCIKZXZMCP-RKDXNWHRSA-N
    • SMILES: S1C(=CC(C)=N1)[C@@H]1CCCC[C@H]1O

Computed Properties

  • Exact Mass: 197.08743528g/mol
  • Monoisotopic Mass: 197.08743528g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 61.4Ų

rac-(1R,2R)-2-(3-methyl-1,2-thiazol-5-yl)cyclohexan-1-ol Pricemore >>

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Additional information on rac-(1R,2R)-2-(3-methyl-1,2-thiazol-5-yl)cyclohexan-1-ol

Comprehensive Overview of rac-(1R,2R)-2-(3-methyl-1,2-thiazol-5-yl)cyclohexan-1-ol (CAS No. 2227803-87-2)

The compound rac-(1R,2R)-2-(3-methyl-1,2-thiazol-5-yl)cyclohexan-1-ol (CAS No. 2227803-87-2) is a chiral cyclohexanol derivative featuring a 3-methyl-1,2-thiazole substituent. Its unique structural configuration has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The rac-(1R,2R) notation indicates a racemic mixture of enantiomers, which is often a focal point in stereochemistry studies aimed at optimizing drug efficacy and reducing side effects.

In recent years, the demand for chiral intermediates like rac-(1R,2R)-2-(3-methyl-1,2-thiazol-5-yl)cyclohexan-1-ol has surged, driven by advancements in asymmetric synthesis and green chemistry. Researchers are particularly interested in its thiazole moiety, a heterocyclic scaffold prevalent in FDA-approved drugs such as sulfathiazole and ritonavir. This moiety is known for its antimicrobial, anti-inflammatory, and antiviral properties, making it a hotspot in drug discovery pipelines.

The synthesis of CAS No. 2227803-87-2 typically involves multi-step organic reactions, including cyclization and stereoselective reduction. A key challenge lies in achieving high enantiomeric purity, a topic frequently searched in academic and industrial forums. Modern techniques like enzymatic resolution and chiral chromatography are often employed to address this, aligning with the growing trend of sustainable synthetic methods.

From an application perspective, rac-(1R,2R)-2-(3-methyl-1,2-thiazol-5-yl)cyclohexan-1-ol serves as a precursor in the development of central nervous system (CNS) therapeutics. Its structural resemblance to neuroactive compounds has spurred investigations into its potential for treating neurodegenerative diseases—a trending topic in biomedical research. Additionally, its agrochemical applications, such as in crop protection agents, are under exploration, reflecting the intersection of chemistry and precision agriculture.

Analytical characterization of this compound relies on techniques like NMR spectroscopy, HPLC-MS, and X-ray crystallography, which are critical for verifying its stereochemical integrity. These methods are frequently queried in scientific databases, highlighting their relevance to quality control in fine chemical production.

In summary, rac-(1R,2R)-2-(3-methyl-1,2-thiazol-5-yl)cyclohexan-1-ol exemplifies the convergence of synthetic chemistry and life sciences. Its versatility underscores the importance of chiral building blocks in addressing global challenges like drug resistance and food security—a narrative that resonates with contemporary scientific discourse.

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